molecular formula C14H17N3O4S B215257 2-ethyl-4-nitro-5-(phenylsulfonyl)-1-propyl-1H-imidazole

2-ethyl-4-nitro-5-(phenylsulfonyl)-1-propyl-1H-imidazole

Cat. No. B215257
M. Wt: 323.37 g/mol
InChI Key: OOPQTTHZIVMBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-4-nitro-5-(phenylsulfonyl)-1-propyl-1H-imidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the imidazole family, which is a class of organic compounds that contain a five-membered ring structure with two nitrogen atoms. In

Scientific Research Applications

2-ethyl-4-nitro-5-(phenylsulfonyl)-1-propyl-1H-imidazole has been used in scientific research as a tool to study the role of imidazole receptors in the central nervous system. Imidazole receptors are a type of G protein-coupled receptor that are involved in a variety of physiological processes, such as regulation of blood pressure, neurotransmitter release, and pain perception. By studying the effects of 2-ethyl-4-nitro-5-(phenylsulfonyl)-1-propyl-1H-imidazole on these receptors, researchers can gain a better understanding of their function and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-ethyl-4-nitro-5-(phenylsulfonyl)-1-propyl-1H-imidazole involves its binding to imidazole receptors in the central nervous system. This binding results in the modulation of intracellular signaling pathways, leading to changes in cellular activity. The exact mechanism of action is still being studied, but it is believed that the compound acts as an antagonist or partial agonist of imidazole receptors.
Biochemical and Physiological Effects:
2-ethyl-4-nitro-5-(phenylsulfonyl)-1-propyl-1H-imidazole has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to reduce blood pressure, inhibit neurotransmitter release, and modulate pain perception. These effects are thought to be mediated by the compound's interaction with imidazole receptors in the central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethyl-4-nitro-5-(phenylsulfonyl)-1-propyl-1H-imidazole in lab experiments is its specificity for imidazole receptors. This allows researchers to study the effects of imidazole receptor modulation without the confounding effects of other receptor systems. However, a limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in animal studies.

Future Directions

There are several future directions for research on 2-ethyl-4-nitro-5-(phenylsulfonyl)-1-propyl-1H-imidazole. One area of interest is the development of more selective compounds that target specific subtypes of imidazole receptors. This could lead to the development of more effective and specific therapies for conditions such as hypertension, pain, and anxiety. Another area of research is the investigation of the compound's effects on other physiological systems, such as the immune system and the cardiovascular system. By studying these effects, researchers can gain a better understanding of the compound's potential therapeutic applications.

Synthesis Methods

The synthesis of 2-ethyl-4-nitro-5-(phenylsulfonyl)-1-propyl-1H-imidazole involves the reaction of 2-ethyl-4-nitroimidazole with propylsulfonyl chloride in the presence of a base catalyst. The resulting compound is then purified by recrystallization. This method has been reported in the literature and has been successfully used by researchers to obtain high yields of the compound.

properties

Product Name

2-ethyl-4-nitro-5-(phenylsulfonyl)-1-propyl-1H-imidazole

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

5-(benzenesulfonyl)-2-ethyl-4-nitro-1-propylimidazole

InChI

InChI=1S/C14H17N3O4S/c1-3-10-16-12(4-2)15-13(17(18)19)14(16)22(20,21)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

OOPQTTHZIVMBFO-UHFFFAOYSA-N

SMILES

CCCN1C(=NC(=C1S(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-])CC

Canonical SMILES

CCCN1C(=NC(=C1S(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-])CC

Origin of Product

United States

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